![molecular formula C18H18N2O5 B2933116 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904213-07-5](/img/structure/B2933116.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

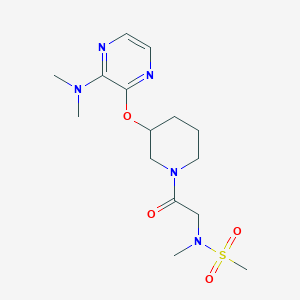

This compound is a derivative of N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It has been shown to have superior hypoglycemic and hypolipidemic action even at lower dosages compared to conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and cancer involving P53 gene deficiency .

Applications De Recherche Scientifique

Chemical Synthesis and Optimization

Research into N-arylnicotinamide derivatives, such as N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, often focuses on the synthesis and optimization of chemical compounds for various applications. For example, studies have explored the thermolysis of N-arylnicotinamide oximes, leading to the formation of several products including benzimidazoles, arylamines, and phenols, suggesting a potential pathway for the synthesis of complex organic compounds through thermolysis under specific conditions (Gaber, Muathen, & Taib, 2012).

Pharmacological Investigations

Significant efforts have been made to design, synthesize, and evaluate N-phenylisonicotinamide derivatives for their pharmacological properties. For instance, a study on the development of novel xanthine oxidase inhibitors identified a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, demonstrating the potential of such compounds in the treatment of diseases like gout through the inhibition of xanthine oxidase (Zhang et al., 2019).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of N-isonicotinamide derivatives. A study synthesized a series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, demonstrating good antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential use of these compounds in developing new antimicrobial agents (Ramachandran, 2017).

Analytical and Diagnostic Tools

The development of pH fluorescent probes based on N-isonicotinamide derivatives, such as the study on N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide, has shown applications in monitoring acidic and alkaline pH values in biological systems. This work demonstrates the utility of these compounds in bioanalytical and diagnostic applications, offering tools for the real-time imaging of pH fluctuations in living cells (Jiao et al., 2019).

Material Science and Engineering

The unique properties of N-isonicotinamide derivatives extend into materials science, where they have been used to control the formation of molecular complexes and crystals. Research into the crystalline molecular complexes of benzoic acid and isonicotinamide has provided insights into the robust nature of intermolecular interactions, crucial for the design and development of new material structures (Seaton, Parkin, Wilson, & Blagden, 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c21-18(20-9-12-1-2-15-16(7-12)24-11-23-15)13-3-5-19-17(8-13)25-14-4-6-22-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPJASPPZLEHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2933034.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2933036.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2933038.png)

![9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2933041.png)

![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2933042.png)

![N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2933044.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2933045.png)

![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)

![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)